molecular formula C34H62 B14398501 1,3-Didecyl-5-octylbenzene CAS No. 87969-88-8

1,3-Didecyl-5-octylbenzene

Cat. No.: B14398501
CAS No.: 87969-88-8
M. Wt: 470.9 g/mol
InChI Key: AMQGHJFBFMCPQW-UHFFFAOYSA-N
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Description

1,3-Didecyl-5-octylbenzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where the benzene ring is substituted with two decyl groups and one octyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industrial and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Didecyl-5-octylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and alkyl chlorides into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Didecyl-5-octylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkylbenzenes with shorter alkyl chains.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of alkyl side chains.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction reactions.

    Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Benzoic acids with varying lengths of alkyl chains.

    Reduction: Alkylbenzenes with shorter alkyl chains.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,3-Didecyl-5-octylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Didecyl-5-octylbenzene involves its interaction with hydrophobic environments, such as biological membranes. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity and function. This property is exploited in various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

Similar Compounds

    Octylbenzene: A simpler alkylbenzene with a single octyl group attached to the benzene ring.

    Didecylbenzene: Contains two decyl groups attached to the benzene ring.

Uniqueness

1,3-Didecyl-5-octylbenzene is unique due to the presence of both decyl and octyl groups, which confer distinct physical and chemical properties. The combination of these alkyl groups enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile compared to its simpler counterparts.

Properties

CAS No.

87969-88-8

Molecular Formula

C34H62

Molecular Weight

470.9 g/mol

IUPAC Name

1,3-didecyl-5-octylbenzene

InChI

InChI=1S/C34H62/c1-4-7-10-13-16-18-21-24-27-33-29-32(26-23-20-15-12-9-6-3)30-34(31-33)28-25-22-19-17-14-11-8-5-2/h29-31H,4-28H2,1-3H3

InChI Key

AMQGHJFBFMCPQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=CC(=C1)CCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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